5-(Azepan-1-ylsulfonyl)thiazol-2-amine

Description

Nomenclature and Structural Identification

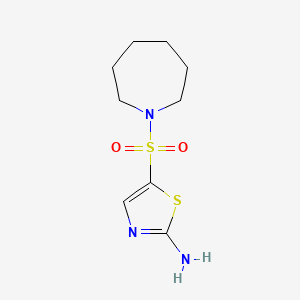

5-(Azepan-1-ylsulfonyl)thiazol-2-amine is a heterocyclic compound with the systematic IUPAC name 5-(azepan-1-ylsulfonyl)-1,3-thiazol-2-amine . Its molecular formula is C₉H₁₅N₃O₂S₂ , corresponding to an average molecular mass of 261.358 g/mol and a monoisotopic mass of 261.060569 g/mol . The compound features a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted at the 5-position with an azepane-sulfonyl group and at the 2-position with an amine moiety.

Key structural identifiers include:

- Thiazole ring : Characterized by aromatic delocalization, with sulfur at position 1 and nitrogen at position 3.

- Sulfonamide group : A sulfonyl bridge (-SO₂-) linking the thiazole to the azepane ring.

- Azepane : A seven-membered saturated heterocycle with one nitrogen atom.

Spectroscopic data, such as nuclear magnetic resonance (NMR) and mass spectrometry, confirm the connectivity of these groups. For instance, the sulfonamide group exhibits distinct S=O stretching vibrations at ~1150–1350 cm⁻¹ in infrared spectroscopy.

Historical Development of Thiazole Sulfonamide Derivatives

Thiazole sulfonamides emerged from two foundational discoveries:

- Thiazole chemistry : First synthesized in 1887 via the Hantzsch reaction, thiazoles gained prominence due to their biological relevance, notably in vitamin B₁ (thiamine).

- Sulfonamide antibiotics : Gerhard Domagk’s 1932 discovery of Prontosil (a sulfonamide-containing azo dye) revolutionized antimicrobial therapy.

The fusion of these motifs began in the mid-20th century, driven by the need for compounds with enhanced bioavailability and target specificity. Early derivatives, such as sulfathiazole (a short-acting sulfa drug), demonstrated the therapeutic potential of combining sulfonamides with thiazoles. Modern derivatives like this compound reflect advances in structure-activity relationship (SAR) optimization, where azepane’s conformational flexibility improves binding to biological targets.

Position in Heterocyclic Chemistry Taxonomy

Within heterocyclic chemistry, this compound belongs to three overlapping categories:

Its hybrid structure enables unique electronic properties:

Properties

IUPAC Name |

5-(azepan-1-ylsulfonyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S2/c10-9-11-7-8(15-9)16(13,14)12-5-3-1-2-4-6-12/h7H,1-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAARWCANFWXNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis generally follows three main stages:

Formation of the Thiazole Ring: Typically via Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioamides under acidic or neutral conditions.

Preparation of the Azepan-1-ylsulfonyl Intermediate: Azepane is reacted with sulfonyl chlorides to form azepan-1-ylsulfonyl chloride intermediates or directly to the sulfonylated amine.

Coupling the Azepan-1-ylsulfonyl Group to the Thiazole Core: This step involves nucleophilic substitution or sulfonylation reactions under basic conditions to attach the azepane sulfonyl group to the thiazol-2-amine scaffold.

Detailed Synthetic Procedures and Conditions

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Thiazole Ring Formation | α-Haloketone + Thioamide in acidic medium (e.g., acetic acid) or under reflux | Hantzsch synthesis; yields thiazol-2-amine core |

| 2 | Azepane Sulfonyl Chloride Preparation | Azepane + Sulfonyl chloride (e.g., chlorosulfonic acid or sulfonyl chloride derivative) in inert solvent (e.g., dichloromethane) at 0–25°C | Formation of azepan-1-ylsulfonyl chloride intermediate |

| 3 | Coupling Reaction | Thiazol-2-amine + Azepan-1-ylsulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C to room temperature | Nucleophilic substitution to form sulfonamide bond |

The reaction temperature is controlled to avoid side reactions and decomposition.

The base scavenges HCl generated in the sulfonylation step.

Purification is typically done by column chromatography or recrystallization.

Industrial Scale Considerations

Continuous Flow Synthesis: To improve yield and reproducibility, continuous flow reactors can be employed, allowing precise control over reaction times and temperatures.

Automated Synthesis: Automated platforms can optimize reagent addition and mixing, enhancing scalability.

Purification: Industrial purification often involves recrystallization and chromatographic techniques to achieve high purity.

Reaction Mechanisms and Analytical Data

Reaction Mechanisms

The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone carbon, followed by cyclization and dehydration to form the thiazole ring.

The sulfonylation reaction involves nucleophilic attack of the thiazol-2-amine nitrogen on the sulfonyl chloride, forming a sulfonamide bond and releasing HCl.

Analytical Characterization

| Technique | Purpose | Typical Data |

|---|---|---|

| NMR (1H, 13C) | Confirm structure, substitution pattern | Chemical shifts corresponding to thiazole protons, azepane ring, sulfonyl group |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak consistent with C11H16N2O2S |

| Elemental Analysis | Verify composition | C, H, N, S within ±0.4% of theoretical values |

| Single-Crystal X-ray Diffraction | Confirm bond connectivity and stereochemistry | S=O bond lengths ~1.43 Å, azepane ring conformation |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction Temperature (Thiazole Formation) | 60–100°C | Reflux or controlled heating |

| Solvent (Thiazole Formation) | Acetic acid, DMF, or dichloromethane | Depends on substrate solubility |

| Base for Sulfonylation | Triethylamine or pyridine | Neutralizes HCl |

| Solvent for Sulfonylation | Dichloromethane, THF | Anhydrous conditions preferred |

| Reaction Time | 1–24 hours | Monitored by TLC or NMR |

| Yield | 30–70% (varies by step) | Optimized by reagent ratios and temperature |

Research Findings on Preparation Optimization

Regioselectivity: Protecting groups (e.g., Boc) on the amine can improve regioselectivity during sulfonylation.

Solvent Effects: Polar aprotic solvents like DMF or THF enhance nucleophilicity and improve yields.

Stoichiometry: Slight excess of sulfonyl chloride (1.1–1.2 equiv) ensures complete sulfonylation.

Temperature Control: Lower temperatures reduce side reactions and decomposition.

Purification: Flash chromatography using ethyl acetate/hexane mixtures effectively separates the product from impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-ylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 5-(azepan-1-ylsulfonyl)thiazol-2-amine exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. The sulfonamide group in this compound enhances its interaction with these targets, potentially leading to effective antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of specific kinases involved in tumor growth . For example, a study demonstrated that thiazole-based compounds could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest .

Biological Research

Enzyme Inhibition Studies

this compound has been explored for its potential as an enzyme inhibitor. Research has shown that it can selectively inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as diabetes and obesity. The compound's ability to modulate enzyme activities makes it a valuable candidate for drug development aimed at metabolic disorders .

Mechanism of Action

The mechanism of action for this compound typically involves binding to specific receptors or enzymes, thereby altering their activity. This interaction can lead to downstream effects that may enhance or inhibit biological processes relevant to disease states. Understanding these mechanisms is crucial for optimizing the compound's therapeutic efficacy.

Industrial Applications

Synthesis of Novel Compounds

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structural features allow it to be modified into various derivatives that may possess enhanced biological activities or new functionalities . This versatility is particularly valuable in the pharmaceutical industry, where novel compounds are continually sought after for drug discovery.

Data Table: Comparative Analysis of Thiazole Derivatives

| Compound Name | Structure | Unique Features | Potential Applications |

|---|---|---|---|

| This compound | Structure | Sulfonamide group enhances binding affinity | Antimicrobial, anticancer |

| 1-(5-Methylthiazol-2-yl)azepane | Structure | Heterocyclic structure with diverse reactivity | Antimicrobial |

| 4-Amino-thiazole derivatives | Structure | Various substitutions lead to different activities | Anticancer |

Case Studies

-

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of thiazole derivatives against multi-drug resistant bacterial strains. The research demonstrated that modifications at the azepane position significantly enhanced antimicrobial activity, suggesting a promising direction for developing new antibiotics based on this compound . -

Cancer Cell Proliferation Inhibition

Another investigation focused on the effects of thiazole derivatives on cancer cell lines showed that compounds similar to 5-(azepan-1-ylsulfonyl)thiazol-2-amines could induce apoptosis via caspase activation pathways. This finding supports further exploration into its potential as an anticancer agent . -

Enzyme Modulation

In metabolic studies, researchers found that certain thiazole derivatives could effectively inhibit key enzymes involved in glucose metabolism, leading to decreased blood sugar levels in diabetic models. This suggests that compounds like 5-(azepan-1-ylsulfonyl)thiazol-2-amines could be beneficial in managing diabetes.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-ylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Spirocyclic systems (e.g., ) introduce rigidity, which may enhance binding specificity but reduce conformational adaptability relative to the flexible azepane ring .

Thiazol-2-amines with Aromatic/Aliphatic Substituents

Key Observations :

- Halogenated benzyl groups (e.g., 4-chloro-2-fluorobenzyl) enhance metabolic stability and binding affinity through hydrophobic and electronic effects .

Thiadiazole Derivatives with Similar Substituents

Key Observations :

- Thiadiazole cores (vs.

- The sulfonyl group in the target compound may offer better solubility than thiadiazole analogs with non-polar substituents .

Structural and Electronic Considerations

- Electronic Effects : The electron-withdrawing sulfonyl group may stabilize the thiazole ring’s electron density, contrasting with electron-donating groups like benzyl or methyl .

- Hydrogen Bonding : Unlike thiadiazole derivatives with intramolecular H-bonds (e.g., ), the target compound’s sulfonyl group can act as a strong H-bond acceptor, improving interactions with biological targets .

Biological Activity

5-(Azepan-1-ylsulfonyl)thiazol-2-amine is a compound characterized by its unique structural features, including an azepane ring and a sulfonyl group attached to a thiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the domains of anti-infective, anti-cancer, and anti-inflammatory effects.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Where , , , , and denote the respective number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The azepane ring contributes to the compound's lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects. For example, it has been noted that similar thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : Compounds with thiazole rings have shown IC50 values in the low micromolar range against various cancer cell lines, including melanoma and glioblastoma . The presence of electron-donating groups on the phenyl ring enhances their anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U251 (glioblastoma) | <10 |

| This compound | WM793 (melanoma) | <15 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. In vitro studies have demonstrated its ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial properties against various pathogens. Thiazoles are known for their activity against bacteria and fungi, making them suitable candidates for further development as antimicrobial agents .

Case Studies

- Study on Anticancer Effects : A study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. Among them, this compound demonstrated significant growth inhibition in both U251 and WM793 cell lines, suggesting its potential as a lead compound for anticancer drug development.

- Anti-inflammatory Mechanism : Another research focused on the inhibition of COX enzymes by thiazole derivatives. The results indicated that compounds similar to this compound effectively reduced inflammation markers in cellular models.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(Azepan-1-ylsulfonyl)thiazol-2-amine?

- Methodological Answer : The synthesis typically involves heterocyclic condensation reactions. For example, thiazole rings are formed via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. The azepane sulfonyl group is introduced via sulfonylation of the thiazol-2-amine intermediate using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Reaction optimization may include solvent selection (THF, DCM) and temperature control (0–80°C) to improve yields (50–70%) . Characterization relies on / NMR, IR, and mass spectrometry, with key spectral signatures including NH stretching (~3400 cm) and sulfonyl S=O vibrations (~1350 cm) .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and advanced spectroscopic techniques are critical. For example, NMR in CDCl typically shows a singlet for the thiazole NH group (δ ~5.2 ppm) and multiplet signals for the azepane ring protons (δ ~1.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. For instance, the sulfonyl group’s electron-withdrawing nature reduces electron density on the thiazole ring, directing substitution reactions to the 4-position. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions in biological activity data for thiazol-2-amine derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models). Orthogonal validation methods include:

- Dose-response curves : To confirm IC consistency across replicates.

- Target engagement assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities.

- Meta-analysis : Cross-referencing data from structurally analogous compounds (e.g., 5-arylthiazol-2-amine derivatives ).

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for neuroprotective applications?

- Methodological Answer :

- Scaffold modification : Introduce substituents at the thiazole 4-position (e.g., halogens, alkyl groups) to modulate lipophilicity and blood-brain barrier penetration.

- Bioisosteric replacement : Replace the sulfonyl group with phosphonate or carbonyl moieties to assess toxicity trade-offs.

- In silico screening : Molecular docking against ALS-related targets (e.g., glutamate transporters) using AutoDock Vina, guided by SAR trends in riluzole analogs .

Q. What experimental approaches address poor aqueous solubility in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability.

- Nanoparticle formulation : Ball-milling with biocompatible polymers (e.g., PLGA) to enhance dispersion (particle size <200 nm confirmed via TEM ).

- Prodrug design : Introduce phosphate or glycoside groups at the NH position for hydrolytic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.